2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[1,2-a]pyridine scaffold . Common reagents include 2-aminopyridines, arylglyoxals, and Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce a wide range of products in a single synthetic stage . The use of specific reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide: Another imidazo[1,2-a]pyridine derivative with potential therapeutic applications.
Uniqueness
2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-[[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-6-5-11-25-13-19(24-20(14)25)15-7-4-8-16(12-15)23-21(26)17-9-2-3-10-18(17)22(27)28/h4-8,11-13,17-18H,2-3,9-10H2,1H3,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFXTKIJURGQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4CCCCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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